molecular formula C14H10N4O3S2 B2912629 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207035-08-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2912629
CAS No.: 1207035-08-2
M. Wt: 346.38
InChI Key: ZDAZOXHCPWRWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at the 4-position and linked via a carboxamide bridge to a 4-methyl-1,2,3-thiadiazole moiety. The benzodioxole group enhances lipophilicity and metabolic stability, while the thiadiazole-thiazole scaffold may contribute to binding interactions with biological targets such as kinases or proteases .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S2/c1-7-12(23-18-17-7)13(19)16-14-15-9(5-22-14)8-2-3-10-11(4-8)21-6-20-10/h2-5H,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZOXHCPWRWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This is often achieved through a series of reactions including nitration, reduction, and cyclization. The thiazole and thiadiazole rings are then introduced through further chemical reactions, often involving halogenation and subsequent nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing these synthetic routes to increase yield and reduce costs. This might include the use of catalysts, high-pressure reactors, and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential use in drug discovery and development.

  • Medicine: It may have therapeutic properties that could be harnessed for treating various diseases.

  • Industry: Its unique properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on variations in core heterocycles, substituents, and functional groups:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Thiazole-thiadiazole 4-(Benzo[d][1,3]dioxol-5-yl), 4-methyl-thiadiazole Not explicitly stated
ASN90 Thiadiazole-piperazine Benzo[d][1,3]dioxol-5-yl, piperazine O-GlcNAcase inhibitor
N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Thiazole-biphenyl-thiadiazole Benzo[d][1,3]dioxol-5-yl, cyclopropane, biphenyl CFTR corrector (cystic fibrosis)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole-imine 4-Chlorobenzylidene, 4-methylphenyl Antifungal/insecticidal
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole-hydrazide Phenyl, hydrazide Anticancer (HepG-2, IC50: 1.61–1.98 µg/mL)

Key Observations :

  • Benzodioxole-Containing Analogs : Both the target compound and ASN90 incorporate a benzo[d][1,3]dioxol-5-yl group, but ASN90’s piperazine-thiadiazole scaffold differs significantly, highlighting its role in enzyme inhibition .
  • Thiazole-Thiadiazole Hybrids : The biphenyl-thiazole derivative in shares a carboxamide linkage but replaces the methyl-thiadiazole with a cyclopropane-biphenyl system, suggesting divergent pharmacokinetic profiles .
  • Bioactivity : Thiadiazole-imine derivatives (e.g., ) exhibit broad-spectrum antifungal activity, whereas hydrazide-thiazole derivatives () show potent anticancer effects, underscoring the impact of substituents on biological activity .
Physicochemical Properties
  • Lipophilicity: The benzodioxole group in the target compound enhances logP compared to non-aromatic analogs (e.g., ).
  • Solubility : The carboxamide bridge improves aqueous solubility relative to ester or hydrazide derivatives (e.g., and ) .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzodioxole moiety and a thiadiazole carboxamide structure. Its molecular formula is C14H12N4O3SC_{14}H_{12}N_4O_3S, with a molecular weight of approximately 348.34 g/mol. The unique combination of these structural components contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, showcasing low minimum inhibitory concentrations (MICs). For example, it has shown promising activity against both Gram-positive and Gram-negative bacteria, which suggests potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The compound has been evaluated for its anticancer potential across several cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values ranging from 1.9 µM to 13.51 µM against various human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.

Antimalarial Activity

In addition to its antimicrobial and anticancer properties, this compound has shown in vitro antimalarial activity with low IC50 values, indicating its potential as an antimalarial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes such as topoisomerases or kinases that are crucial for DNA replication and cell division. Additionally, the presence of the benzodioxole moiety may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure/DescriptionUnique Features
N-(4-methylthiazol-2-yl)-4-methylsulfonyl-benzamideSimilar thiazole structureEnhanced solubility
2-amino-N-(4-methyl-thiazol-2-yl)-5-benzamideContains an amino group on thiazolePotentially different biological activity
3-(4-fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amineDifferent heterocyclic structureDistinct pharmacological profiles

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Study : A study evaluating the cytotoxic effects on six different cancer cell lines reported significant differences between cytostatic and cytotoxic doses . The findings indicated that modifications in the chemical structure could enhance selectivity towards cancer cells while minimizing effects on healthy tissues.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria . This highlights its potential as a lead compound for developing new antimicrobial agents.
  • Mechanistic Insights : Further research into the mechanism revealed that this compound could inhibit NF-kB signaling pathways involved in inflammation and cancer progression . This suggests additional therapeutic avenues for inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Thiazole core formation : Condensation of benzo[d][1,3]dioxol-5-yl-substituted amines with α-halo ketones or thioureas under reflux in solvents like ethanol or dioxane .
  • Thiadiazole coupling : Reaction of 2-amino-thiazole intermediates with chloroacetyl chloride or thiol-containing reagents (e.g., carbon disulfide) in the presence of bases (e.g., triethylamine, K₂CO₃) to form the thiadiazole-carboxamide moiety .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the final product .
    Example: In a similar compound, refluxing N-(benzo[d][1,3]dioxol-5-ylmethyl)hydrazinecarbothioamide with NaOH and CS₂ in ethanol yielded a thiadiazole-thiol intermediate, followed by HCl-mediated cyclization .

Q. How is the structural identity of this compound validated?

  • Methodological Answer :
  • Spectroscopic analysis : IR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiadiazole C-S bonds at ~690 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/methylene groups (δ 2.1–4.0 ppm) .
  • Elemental analysis : Matching calculated vs. experimental C, H, N, S percentages to confirm purity .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles (e.g., C-S bonds in thiadiazole: ~1.65–1.70 Å) and validates spatial arrangement .

Q. What preliminary biological screening assays are used to evaluate this compound?

  • Methodological Answer :
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Acetylcholinesterase (AChE) or COX1/2 inhibition assays using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance solubility of intermediates .
  • Catalyst screening : Anhydrous K₂CO₃ or triethylamine improves nucleophilic substitution efficiency in thiadiazole formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 15–20% in analogous thiadiazole derivatives .
  • Table : Comparative yields under different conditions:
SolventCatalystTemp (°C)Yield (%)Reference
EthanolNaOH8065
DMFK₂CO₃10078
AcetoneNone6052

Q. What computational strategies elucidate the compound’s binding mechanisms to biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina predicts interactions with enzyme active sites (e.g., AChE or COX2). For example, docking studies of similar thiadiazoles show hydrogen bonding with Tyr337 and π-π stacking with Trp86 in AChE .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100 ns trajectories, calculating RMSD (<2 Å indicates stable binding) .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on benzodioxole) with activity trends .

Q. How are crystallographic data discrepancies resolved for polymorphic forms of this compound?

  • Methodological Answer :
  • Space group validation : Compare experimental diffraction patterns (e.g., space group I 1 2/a 1) with theoretical models using SHELXL refinement .
  • Twinning analysis : For overlapping reflections, the Hooft parameter or ROTAX algorithm in SHELXT identifies twin laws .
  • Temperature effects : Low-temperature (150 K) data collection minimizes thermal motion artifacts, improving R-factor reliability (e.g., R₁ < 0.05) .

Q. How do researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response reevaluation : Confirm IC₅₀ values using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Cell line authentication : STR profiling eliminates cross-contamination errors .
  • Solvent controls : DMSO concentrations >0.1% can artifactually inhibit enzyme activity; ensure consistency .
  • Meta-analysis : Compare data across studies (e.g., antitumor IC₅₀ ranges: 2–50 µM) to identify outliers due to assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.